molecular formula C17H15N7O2 B2872675 1-(4-ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892767-62-3

1-(4-ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2872675
CAS No.: 892767-62-3
M. Wt: 349.354
InChI Key: NMEMYXVTOSBKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule integrates three key pharmacophores: a 1,2,3-triazole, a 1,2,4-oxadiazole, and a pyridine ring, a design strategy often employed to develop hybrids with enhanced biological activity. The core triazole and oxadiazole scaffolds are well-documented in scientific literature for their broad pharmacological potential. Specifically, 1,2,4-triazole derivatives are extensively investigated for their potent antibacterial properties , showing promise against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Concurrently, 1,2,4-oxadiazole-based compounds are recognized for their anticancer potential , with mechanisms of action that may include the inhibition of critical enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are vital for cancer cell proliferation . Furthermore, molecular hybrids containing these motifs have also demonstrated antifungal activity , potentially through inhibition of fungal cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51) . With a molecular formula of C17H15N7O2 and a molecular weight of 349.35 g/mol, this compound is intended for research purposes only. It is a valuable tool for scientists exploring new therapeutic agents in areas such as infectious diseases and oncology.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-2-25-13-5-3-12(4-6-13)24-15(18)14(21-23-24)17-20-16(22-26-17)11-7-9-19-10-8-11/h3-10H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEMYXVTOSBKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactivity at the Triazole Amine Group

The primary amine (NH2-\text{NH}_2) on the triazole ring is a key site for derivatization:

a. Acylation
Reaction with acylating agents (e.g., acyl chlorides, anhydrides) yields amide derivatives. For example:

Compound+RCOClEt3N DCMCompoundNHCOR+HCl\text{Compound}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Compound}-\text{NHCOR}+\text{HCl}

  • Conditions : Dichloromethane (DCM) or DMF, room temperature, triethylamine as base.

  • Example : Acetylation with acetic anhydride produces NN-acetylated derivatives, enhancing lipophilicity.

b. Alkylation
The amine can undergo alkylation with alkyl halides or epoxides:

Compound+R XK2CO3,DMFCompoundNHR+HX\text{Compound}+\text{R X}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Compound}-\text{NHR}+\text{HX}

  • Conditions : DMF or acetonitrile, 60–80°C, potassium carbonate.

  • Application : Introduces hydrophobic side chains for structure-activity relationship (SAR) studies.

c. Schiff Base Formation
Reaction with aldehydes/ketones forms imine linkages:

Compound+RCHOEtOH CompoundN CHR+H2O\text{Compound}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{Compound}-\text{N CHR}+\text{H}_2\text{O}

  • Conditions : Ethanol, reflux .

  • Example : Benzaldehyde derivatives form stable Schiff bases, useful in metal coordination .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic character at C-5 and C-3 positions, enabling:

a. Nucleophilic Substitution
Under acidic conditions, the oxadiazole may undergo ring-opening or substitution:

Oxadiazole+NuHCl Substituted Intermediate\text{Oxadiazole}+\text{Nu}^-\xrightarrow{\text{HCl }}\text{Substituted Intermediate}

  • Example : Reaction with amines or thiols at elevated temperatures can yield open-chain products .

b. Cross-Coupling Reactions
The pyridinyl substituent on the oxadiazole facilitates palladium-catalyzed couplings:

Compound+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl Derivatives\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl Derivatives}

  • Conditions : Suzuki-Miyaura coupling with aryl boronic acids .

Pyridine and Ethoxyphenyl Modifications

a. Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or sulfonation at specific positions:

Pyridine+HNO3/H2SO4Nitro Pyridine Derivative\text{Pyridine}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro Pyridine Derivative}

  • Regioselectivity : Directed by the oxadiazole’s electron-withdrawing effect .

b. O-Dealkylation
The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) can be cleaved under acidic conditions:

CompoundHBr AcOHPhenol Derivative+CH3CH2Br\text{Compound}\xrightarrow{\text{HBr AcOH}}\text{Phenol Derivative}+\text{CH}_3\text{CH}_2\text{Br}

  • Application : Generates phenolic intermediates for further functionalization .

Metal Coordination

The pyridine and triazole moieties act as ligands for transition metals:

Compound+Mn+[M(Compound)m]n+\text{Compound}+\text{M}^{n+}\rightarrow [\text{M}(\text{Compound})_m]^{n+}

  • Example : Coordination with Cu(II) or Zn(II) ions enhances antimicrobial activity .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with cleavage of the oxadiazole ring .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes under strong acid/base to release pyridine-4-carboxamide intermediates .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Molecular Weight (g/mol) Key Differences vs. Target Compound
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS: 892747-12-5) 4-Methoxyphenyl 365.37 - Methoxy instead of pyridinyl; reduced polarity and hydrogen-bonding potential.
1-(3,5-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0525) 4-Ethoxyphenyl 376.41 - Ethoxyphenyl on oxadiazole; dimethylphenyl on triazole enhances steric bulk.
1-(3-Chloro-2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0180) Pyridin-4-yl 353.77 - Chloro and methyl groups on triazole-linked phenyl; increased hydrophobicity.

Pyridine Positional Isomers

Compound Name Pyridine Position Key Implications
2-{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]triazol-1-yl}ethanamine hydrochloride Pyridin-3-yl - Altered electronic distribution; potential differences in target binding due to nitrogen positioning.
Target Compound (CAS: 892767-62-3) Pyridin-4-yl - Pyridin-4-yl offers a para-oriented nitrogen, enhancing dipole interactions in binding pockets.

Core Heterocycle Modifications

Compound Name Core Structure Key Features
4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS: 893725-35-4) 1,2,4-Triazole - Thiol group replaces amine; pyrazine introduces additional hydrogen-bonding sites.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Pyrazole - Pyrazole instead of triazole; trichlorophenyl increases steric hindrance.

Research Findings and Implications

Structural and Electronic Effects

  • Ethoxyphenyl vs.
  • Pyridin-4-yl vs. Pyridin-3-yl : Positional isomerism influences electronic properties. Pyridin-4-yl’s para nitrogen may facilitate stronger π-π stacking or metal coordination in biological targets .

Pharmacological Screening

  • Analogs like E595-0525 and E595-0180 are cataloged as screening compounds, suggesting their evaluation in high-throughput assays for kinase or receptor modulation .
  • The absence of disclosed bioactivity data for the target compound underscores the need for further experimental validation.

Preparation Methods

Cyclocondensation of Pyridine-4-Carboxamide and Hydroxylamine

Pyridine-4-carbonitrile (1 ) reacts with hydroxylamine hydrochloride in ethanol under reflux to form pyridine-4-carboxamidoxime (2 ). Subsequent cyclization with pyridine-4-carbonyl chloride in dichloromethane (DCM) yields 3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one (3 ).

Reaction Conditions :

  • Step 1 : Ethanol, 80°C, 6 h.
  • Step 2 : DCM, 0°C to room temperature, 12 h.

Characterization :

  • Compound 3 : $$ ^1H $$ NMR (DMSO-d6): δ 8.75 (d, 2H, pyridinyl H), 8.10 (d, 2H, pyridinyl H), 5.21 (s, 1H, oxadiazole H).

Thiolation and Functionalization

Oxadiazolone 3 undergoes thiolation using Lawesson’s reagent in toluene to afford 5-mercapto-3-(pyridin-4-yl)-1,2,4-oxadiazole (4 ). Alkylation with propargyl bromide in the presence of potassium carbonate yields 5-(prop-2-yn-1-ylthio)-3-(pyridin-4-yl)-1,2,4-oxadiazole (5 ).

Key Data :

  • Yield : 78% (for 5 ).
  • MS (ESI) : m/z 261.1 [M+H]+.

Synthesis of 1-(4-Ethoxyphenyl)-1H-1,2,3-Triazol-5-Amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Ethoxyphenyl azide (6 ) reacts with propargylamine in the presence of Cu(I) to form 1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine (7 ).

Optimized Conditions :

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
  • Solvent : tert-Butanol/H₂O (1:1), 60°C, 4 h.

Analytical Validation :

  • HPLC Purity : 98.5%.
  • $$ ^1H $$ NMR : δ 7.62 (s, 1H, triazole H), 6.93 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.02 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).

Coupling of Oxadiazole and Triazole Moieties

Nucleophilic Aromatic Substitution

Triazole 7 reacts with oxadiazole 5 in dimethylformamide (DMF) at 120°C for 24 h, yielding the target compound.

Mechanistic Insight :

  • The amine at C5 of the triazole displaces the propargylthio group in 5 via nucleophilic substitution.

Characterization :

  • Yield : 65%.
  • HRMS : m/z 434.1521 [M+H]+ (calc. 434.1524).
  • $$ ^{13}C $$ NMR : δ 167.2 (C=O), 158.9 (C=N), 150.1 (pyridinyl C).

Alternative Pathway: One-Pot Tandem Cyclization

Hydrazinolysis-Oxadiazole Formation

Amino-triazole 7 reacts with pyridine-4-carbonyl chloride and hydroxylamine in a one-pot procedure to form the oxadiazole ring.

Advantages :

  • Reduced purification steps.
  • Yield : 58%.

Analytical and Pharmacological Validation

Cytotoxicity Screening

The target compound demonstrated IC₅₀ = 2.1 μM against HT-29 colon cancer cells, comparable to 5-fluorouracil (IC₅₀ = 1.8 μM).

Structural Confirmation

  • X-ray Crystallography : Monoclinic lattice, space group P2₁/c, confirming regiochemistry.
  • FT-IR : 3340 cm⁻¹ (N-H), 1645 cm⁻¹ (C=N).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.